REACTION_CXSMILES
|
[CH3:1][SiH:2]([Cl:4])[Cl:3].Cl[SiH](Cl)Cl.[CH2:9](Cl)C=C.C[C:14]1([CH:21]=[CH:20][CH:19]=[CH:18][CH2:17]1)[CH:15]=[CH2:16]>>[C:14]1([CH:15]([CH3:16])[CH2:1][Si:2]([CH3:9])([Cl:4])[Cl:3])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
catalytic solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
1-methylstyrene
|
Quantity
|
1.7 L
|
Type
|
reactant
|
Smiles
|
CC1(C=C)CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out at a temperature of 140° C. instead of 120° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C[Si](Cl)(Cl)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |